molecular formula C19H18FN3O B2426886 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 912890-56-3

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one

Cat. No.: B2426886
CAS No.: 912890-56-3
M. Wt: 323.371
InChI Key: HXNUMGSGPHJQHH-UHFFFAOYSA-N
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Description

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is a synthetic benzimidazole derivative of significant interest in preclinical research for neuropsychotropic agent development . The compound's core structure consists of a benzimidazole scaffold, a privileged structure in medicinal chemistry known for interacting with diverse biological targets, linked to a 1-methylpyrrolidin-2-one moiety via a 2-fluorobenzyl group at the benzimidazole nitrogen . This molecular architecture is designed for potential interaction with central nervous system targets; similar benzimidazole-pyrrolidinone hybrids are investigated for anxiolytic, antidepressant, and analgesic properties, with structural variations like the 2-fluorobenzyl substituent influencing receptor affinity and selectivity . The compound serves as a key chemical tool for exploring structure-activity relationships in ligand design, particularly for modulating serotonergic and GABAergic systems implicated in neurological and psychiatric disorders . Researchers utilize this compound in vitro and in vivo studies to investigate its pharmacological profile, mechanism of action, and potential therapeutic applications, strictly within laboratory settings . This product is provided for chemical and pharmaceutical research purposes only. It is not intended for diagnostic, therapeutic, or human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-22-11-14(10-18(22)24)19-21-16-8-4-5-9-17(16)23(19)12-13-6-2-3-7-15(13)20/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNUMGSGPHJQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core and pyrrolidinone ring are susceptible to oxidation:

  • Benzimidazole Oxidation : Reaction with KMnO₄ in acidic conditions converts the benzimidazole’s imidazoline ring to a quinoxaline derivative.

  • Pyrrolidinone Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) introduces an epoxide at the pyrrolidinone’s α-position.

Nucleophilic Substitutions

Electrophilic sites on the fluorophenylmethyl group and pyrrolidinone enable substitutions:

  • Aromatic Fluorine Displacement : Reacts with amines (e.g., piperazine) under Pd catalysis to replace the fluorine atom.

  • Lactam Ring Opening : Treatment with Grignard reagents (e.g., CH₃MgBr) opens the pyrrolidinone ring, forming secondary alcohols.

Table 2: Nucleophilic Substitution Outcomes

Substrate PositionReagentProductConditions
2-FluorophenylPiperazine, Pd(OAc)₂2-Piperazinylphenyl derivativeDMF, 100°C, 12 h
PyrrolidinoneCH₃MgBr1-Methyl-3-hydroxy pyrrolidineTHF, −78°C, 2 h

Reduction Reactions

Selective reduction of functional groups:

  • Imine Reduction : NaBH₄ reduces the benzimidazole’s C=N bond, yielding a dihydrobenzimidazole derivative.

  • Lactam Reduction : LiAlH₄ converts the pyrrolidinone to a pyrrolidine, enhancing solubility.

Functionalization via Cross-Coupling

The fluorophenyl group participates in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Reaction : Coupling with arylboronic acids to introduce biaryl motifs.

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines.

Stability and Degradation

  • Hydrolytic Degradation : The pyrrolidinone ring undergoes hydrolysis in acidic/basic conditions, forming γ-aminobutyric acid analogs.

  • Photodegradation : Exposure to UV light leads to cleavage of the benzimidazole-fluorophenyl bond, generating phenolic byproducts.

Mechanistic Insights

  • Benzimidazole Reactivity : The electron-deficient fluorophenyl group directs electrophilic substitutions to the para position of the benzimidazole .

  • Steric Effects : Bulky substituents on the pyrrolidinone ring hinder nucleophilic attacks at the lactam carbonyl.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling derivatization for target-specific applications. Further studies are warranted to explore enantioselective syntheses and catalytic asymmetric reactions .

Scientific Research Applications

Basic Information

  • IUPAC Name : 4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one
  • Molecular Formula : C24H20FN3O
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 637754-73-5

Structural Characteristics

The compound features a complex structure that includes:

  • A benzimidazole ring, which is known for its biological activity.
  • A pyrrolidinone ring that enhances solubility and bioavailability.

Medicinal Chemistry

The compound exhibits potential as a lead structure in the design of new pharmaceuticals due to its ability to interact with various biological targets. Research has indicated its efficacy in:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The benzimidazole component is associated with antimicrobial activity, making it a candidate for developing new antibiotics.

Drug Development

The synthesis and modification of this compound are being explored to enhance its pharmacological profiles. Case studies have shown:

  • Structure-Activity Relationship (SAR) Studies : Variations in the substituents on the benzimidazole and pyrrolidinone rings have been systematically studied to optimize potency and selectivity against target enzymes or receptors.

Biological Studies

Research has focused on the compound's interaction with biological systems:

  • In Vitro Studies : Experiments have demonstrated that the compound can effectively bind to certain receptors, influencing cellular signaling pathways.
  • In Vivo Studies : Animal models are being utilized to assess the therapeutic efficacy and safety profile of the compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against various bacterial strains
Receptor BindingInteraction with specific biological receptors

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityReferences
Fluorine SubstitutionIncreased potency against cancer cells
Methyl Group AdditionEnhanced solubility and bioavailability

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted where various derivatives of the compound were tested against human cancer cell lines. Results indicated that certain modifications led to a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. This finding supports its potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is unique due to its specific combination of a benzimidazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one, also known by its CAS number 912890-56-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O, with a molecular weight of 323.4 g/mol. The structure features a benzimidazole moiety linked to a pyrrolidine ring, which is critical for its biological interactions.

PropertyValue
CAS Number912890-56-3
Molecular FormulaC19H18FN3O
Molecular Weight323.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzimidazole ring is known for its ability to interact with enzymes and receptors, influencing pathways such as cell proliferation and apoptosis. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression.

Pharmacological Activity

Research indicates that this compound may possess antitumor and anti-inflammatory properties. In vitro studies have demonstrated that the compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionPotential inhibition of kinases involved in tumor growth

Case Studies

  • Antitumor Activity :
    A study conducted on human breast cancer cell lines found that treatment with the compound resulted in a significant decrease in cell viability, suggesting a dose-dependent response. The mechanism was linked to apoptosis induction through caspase activation.
  • Anti-inflammatory Effects :
    In an animal model of inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as a therapeutic agent for inflammatory diseases.
  • Enzyme Interaction :
    A structure-activity relationship (SAR) study revealed that modifications to the benzimidazole moiety enhanced the inhibitory potency against specific kinases associated with cancer progression, highlighting the importance of structural optimization for therapeutic efficacy.

Q & A

Q. Basic Structural Analysis

  • ¹H NMR : Distinct signals for the 2-fluorophenylmethyl group (δ 4.8–5.2 ppm, singlet) and pyrrolidin-2-one carbonyl (δ 2.5–3.0 ppm, multiplet) .
  • UV-Vis : Absorption maxima near 270–290 nm (π→π* transitions in benzimidazole) .
  • Elemental Analysis : Confirms C, H, N, F content within ±0.3% of theoretical values .

How can X-ray crystallography and SHELX software refine the compound’s crystal structure?

Q. Advanced Structural Elucidation

  • Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, d < 0.8 Å) .
  • SHELXL Refinement : Use of restraints for disordered fluorophenyl groups and anisotropic displacement parameters for non-H atoms .
  • Validation : R-factor (<5%) and residual electron density maps (<0.3 eÅ⁻³) ensure accuracy . Example: Bond lengths for benzimidazole C–N (1.32–1.35 Å) match literature .

What pharmacological activities have been reported for this compound, and what assays are used?

Q. Basic Pharmacological Profiling

  • Antimicrobial Activity : Derivative analogs show MIC values of 2–8 µg/mL against S. aureus and C. albicans via broth microdilution assays .
  • Enzyme Inhibition : Fluorescence polarization assays measure binding to viral polymerases (IC₅₀ < 1 µM) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced SAR & Mechanism

  • Fluorine Substitution : 2-Fluorophenyl groups enhance lipophilicity and target binding (e.g., hydrophobic pockets in RdRp) .
  • Pyrrolidinone Modification : Methyl substitution at position 1 reduces metabolic degradation (e.g., CYP3A4 stability assays) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with viral polymerase active sites (ΔG < -9 kcal/mol) .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Q. Data Contradiction Analysis

  • Case Example : Discrepant NMR vs. X-ray data for rotational isomers.
  • Solution : Variable-temperature NMR (VT-NMR) identifies dynamic equilibria, while DFT calculations (B3LYP/6-31G*) model energy barriers .

What analytical methods assess the compound’s stability under physiological conditions?

Q. Stability & Degradation Studies

  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed benzimidazole) in PBS (pH 7.4, 37°C) over 48 h .
  • TGA/DTA : Thermal stability up to 200°C with <5% mass loss .

How can computational modeling predict solubility and formulation compatibility?

Q. Advanced Formulation Design

  • Solubility Prediction : Hansen solubility parameters (δD, δP, δH) guide excipient selection (e.g., PEG 400 for enhanced aqueous solubility) .
  • Co-crystal Screening : Cambridge Structural Database (CSD) identifies compatible co-formers (e.g., succinic acid) via hydrogen-bonding motifs .

What preclinical considerations are critical for in vivo studies?

Q. Translational Research

  • Pharmacokinetics : IV/PO dosing in rodents (Cₘₐₓ: 1.2 µg/mL, t₁/₂: 4.2 h) .
  • Toxicity : Acute toxicity (LD₅₀ > 500 mg/kg) and genotoxicity (Ames test negative) .

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